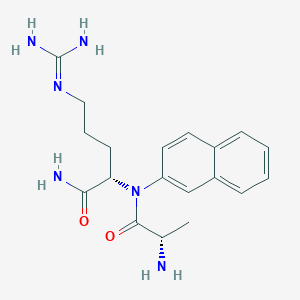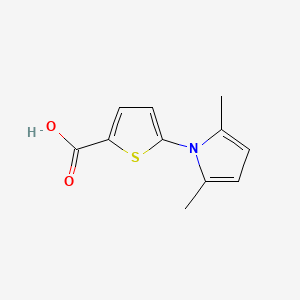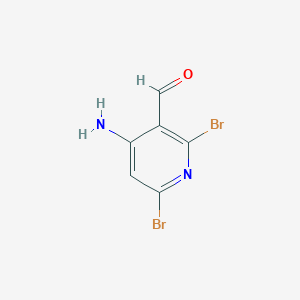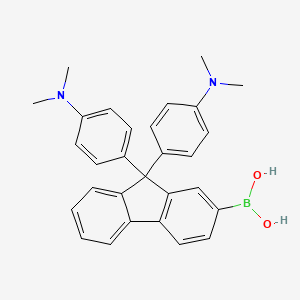
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a benzofuran ring substituted with a chlorine atom at the 5-position and a methoxyphenyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Aldol Condensation: The final step involves an aldol condensation reaction between the chlorinated benzofuran derivative and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the acrylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-formylphenyl)acrylic acid.
Reduction: Formation of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)propanol.
Substitution: Formation of 3-(5-Amino-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid.
科学的研究の応用
Chemistry
In organic synthesis, 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the benzofuran and acrylic acid moieties. Research in this area could lead to the development of new therapeutic agents.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug discovery.
Industry
In the material science industry, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
作用機序
The mechanism by which 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In medicinal chemistry, it could interact with specific receptors or enzymes, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
3-(5-Bromo-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid: Similar structure but with a bromine atom instead of chlorine.
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-hydroxyphenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methylphenyl)acrylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the chlorine atom and the methoxy group in 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of 3-(5-Chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)acrylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C18H13ClO4 |
|---|---|
分子量 |
328.7 g/mol |
IUPAC名 |
(Z)-3-(5-chloro-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H13ClO4/c1-22-14-5-2-11(3-6-14)15(10-18(20)21)17-9-12-8-13(19)4-7-16(12)23-17/h2-10H,1H3,(H,20,21)/b15-10- |
InChIキー |
ZWSLTVKCHIZWRU-GDNBJRDFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=C/C(=O)O)/C2=CC3=C(O2)C=CC(=C3)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)C2=CC3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


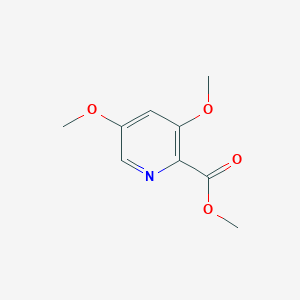

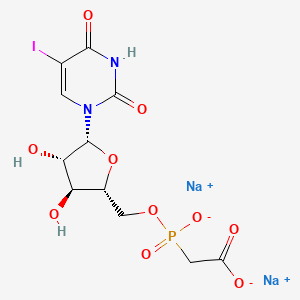
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
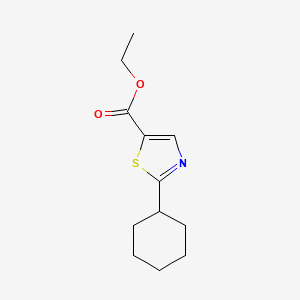

![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

